molecular formula C11H14N2O B2748961 2-(pyridin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 91718-04-6

2-(pyridin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2748961
CAS No.: 91718-04-6
M. Wt: 190.246
InChI Key: ZEHUZQONHCEKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyridin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound that features both pyridine and pyrrolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of these two distinct rings in its structure allows for unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. For instance, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives has been reported . This method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been explored to increase synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(pyridin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity . The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the combination of pyridine and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-pyridin-3-yl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(13-6-1-2-7-13)8-10-4-3-5-12-9-10/h3-5,9H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHUZQONHCEKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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